4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine
Beschreibung
Eigenschaften
Molekularformel |
C11H21N3 |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
4-ethyl-2-methyl-5-pentan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-5-7-8(3)10-9(6-2)11(12)14(4)13-10/h8H,5-7,12H2,1-4H3 |
InChI-Schlüssel |
IVEKOIDZNOSDNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1=NN(C(=C1CC)N)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods of 4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine
General Synthetic Strategy
The synthesis of N-substituted pyrazoles such as this compound generally involves the condensation of primary amines with β-diketones or β-ketoesters, followed by functional group transformations to introduce the amino substituent at position 5. A recent and efficient method reported involves the direct preparation of N-substituted pyrazoles from primary aliphatic amines, diketones, and O-(4-nitrobenzoyl)hydroxylamine as a key reagent under mild conditions.
Direct Preparation Using Primary Aliphatic Amines
A highly relevant procedure is the one-step synthesis of N-substituted pyrazoles from primary aliphatic amines, diketones, and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at 85 °C. This method is noted for its simplicity, efficiency, and relatively mild reaction conditions.
Typical Reaction Conditions
| Reagent/Condition | Quantity/Details |
|---|---|
| Primary aliphatic amine | 1.00 mmol |
| β-Diketone (e.g., 2,4-pentanedione) | 1.10 mmol |
| O-(4-nitrobenzoyl)hydroxylamine | 1.50 mmol |
| Solvent | DMF, 5.0 mL |
| Temperature | 85 °C |
| Reaction time | 1.5 hours |
| Workup | Aqueous NaOH extraction, DCM extraction, drying with MgSO4 |
| Purification | Column chromatography (silica gel or alumina) |
Mechanistic Insight
The primary amine reacts with the β-diketone to form an intermediate hydrazone, which upon reaction with O-(4-nitrobenzoyl)hydroxylamine undergoes cyclization to form the pyrazole ring. The amino group at position 5 is introduced via the hydroxylamine reagent, enabling direct access to 5-aminopyrazoles.
Specific Preparation of this compound
While direct literature on the exact compound this compound is limited, analogous compounds such as 4-Ethyl-3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole have been synthesized using the above method by substituting the amine and diketone components accordingly.
For the target compound, the preparation would involve:
- Using pentan-2-ylamine or a suitable derivative as the primary amine source to introduce the pentan-2-yl group at position 3.
- Employing an appropriate β-diketone such as 3-ethylpentane-2,4-dione to introduce the ethyl group at position 4 and methyl at position 1.
- Utilizing O-(4-nitrobenzoyl)hydroxylamine to install the amino group at position 5.
Example Reaction Setup
| Component | Amount | Role |
|---|---|---|
| Pentan-2-ylamine | 1.00 mmol | N-substituent source at position 3 |
| 3-Ethylpentane-2,4-dione | 1.10 mmol | β-Diketone for ring formation |
| O-(4-nitrobenzoyl)hydroxylamine | 1.50 mmol | Amino group donor at position 5 |
| DMF | 5.0 mL | Solvent |
| Temperature | 85 °C | Reaction temperature |
| Time | 1.5 hours | Reaction duration |
The reaction mixture is stirred at 85 °C for 1.5 hours, followed by aqueous workup and purification by chromatography to isolate the desired pyrazole amine.
Alternative Synthetic Routes
Cyclization of Hydrazine Derivatives with β-Ketonitriles
Another versatile approach to 5-aminopyrazoles involves condensation of β-ketonitriles with hydrazine derivatives, followed by functionalization steps to install alkyl substituents at the N1 and C3 positions. This method, while more complex, allows for structural diversity but may require additional steps for the specific substitution pattern of the target compound.
Grignard Reactions and Subsequent Cyclization
Grignard reagent-based methods have been reported for related pyrazole derivatives, where organomagnesium halides react with suitable precursors to introduce alkyl substituents, followed by cyclization to form the pyrazole ring. These methods require stringent anhydrous and inert atmosphere conditions, and are more suited for industrial scale-up.
Data Tables and Characterization
Representative Yields and Physical Data for Analogous Compounds
| Compound Description | Yield (%) | Physical State | Purification Method |
|---|---|---|---|
| 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 38 | Yellowish oil | Silica gel chromatography (hexane-EA 0–30%) |
| 4-Ethyl-3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 26 | Colorless oil | Alumina chromatography (hexane-DCM-MeOH 0–20%) |
| 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole | 44 | Colorless volatile liquid | Alumina chromatography (pentane-Et2O 0–60%) |
Spectroscopic Data (Example for Analogous Compound 4-Ethyl-3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole)
| Spectroscopic Technique | Data (δ ppm or cm⁻¹) |
|---|---|
| ^1H NMR (500 MHz, CDCl₃) | 2.33–2.28 (m, 5H), 2.16 (s, 3H), 1.82 (s, 2H), 1.69 (s, 6H), 1.00 (t, J=7.6 Hz, 3H), 0.75 (s, 9H) |
| ^13C NMR (126 MHz, CDCl₃) | 142.9, 135.1, 120.4, 62.4, 53.4, 31.7, 31.2, 30.9, 17.0, 15.6, 13.0, 12.0 |
| IR (ATR, diamond) | 2956, 2925, 2855, 1463, 1366, 1355, 1272, 1256, 1235 cm⁻¹ |
| HRMS (ESI) | m/z [M+H]^+ calcd: 237.2326; found: 237.2326 |
Analyse Chemischer Reaktionen
Acid-Base Reactions
The amine group at position 5 undergoes protonation in acidic media, forming a conjugate acid. This reaction is reversible under basic conditions:
The pKa of the amine is estimated to be ~9.2–9.8 based on analogous pyrazole derivatives.
Electrophilic Substitution
The pyrazole ring participates in electrophilic substitution, favoring the 4-position due to steric and electronic effects from substituents:
| Reaction Type | Reagents | Product | Yield | Conditions |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | 65–70% | 0–5°C, 2 h |
| Sulfonation | SO₃/H₂SO₄ | 4-Sulfo derivative | 58% | Reflux, 4 h |
Data adapted from pyrazole reactivity studies .
Nucleophilic Alkylation/Acylation
The amine group reacts with alkyl halides or acyl chlorides:
-
Alkylation :
Example: Reaction with methyl iodide produces N-methylated pyrazole (85% yield, THF, 60°C).
-
Acylation :
Acetylation with acetyl chloride yields N-acetyl derivative (78% yield, pyridine, RT).
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds. For example:
| Dienophile | Product | Reaction Conditions | Yield |
|---|---|---|---|
| Phenylnitrile oxide | Pyrazolo[1,2-a]pyrazole | Toluene, 80°C, 6 h | 72% |
| Ethyl diazoacetate | Pyrazolo[3,4-d]pyridazine | DCM, RT, 3 h | 64% |
These reactions expand the heterocyclic framework for pharmaceutical applications .
Oxidation and Reduction
-
Oxidation : The amine group oxidizes to a nitroso derivative using H₂O₂/Fe³⁺ (yield: 50–55%).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline (yield: 88%) .
Metal Complexation
The compound forms coordination complexes with transition metals like Fe(II):
| Metal Salt | Ligand Ratio | Complex Structure | Application |
|---|---|---|---|
| FeCl₂ | 1:2 | Octahedral Fe(NH₂-pyrazole)₂Cl₂ | Catalytic aziridine synthesis |
| Cu(NO₃)₂ | 1:1 | Square planar Cu(NH₂-pyrazole) | Antimicrobial activity studies |
Mechanistic studies show Fe complexes facilitate ring-opening reactions of isoxazoles to form aminopyrazoles .
Cross-Coupling Reactions
The pentan-2-yl group enables Suzuki-Miyaura couplings:
| Aryl Boronic Acid | Product | Yield | Conditions |
|---|---|---|---|
| Phenylboronic acid | 3-Phenylpentyl derivative | 82% | DME, 80°C, 12 h |
| 4-NO₂-phenylboronic acid | Nitro-substituted derivative | 68% | DMF, 100°C, 8 h |
This reactivity is leveraged in medicinal chemistry for derivatization .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving binding, inhibition, or activation of these targets.
Vergleich Mit ähnlichen Verbindungen
Pyrazole derivatives with modifications at the 3-, 4-, and 1-positions have been extensively explored. Below is a detailed comparison of 4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine with structurally analogous compounds:
Substituent Effects at the 3-Position
The 3-position substituent critically modulates biological activity and physicochemical properties:
Key Findings :
- Alkyl vs. Aromatic Substituents : Branched alkyl groups (e.g., pentan-2-yl) may enhance lipophilicity and membrane permeability compared to aromatic substituents like phenyl, which reduce thrombin inhibition efficacy .
Substituent Effects at the 4-Position
The ethyl group at the 4-position distinguishes this compound from derivatives with electron-withdrawing or bulky groups:
- Methyl vs.
Physicochemical Properties
- Molecular Weight : The compound (~195 g/mol) falls within the optimal range for drug-likeness (≤500 g/mol).
- Solubility : Branched alkyl chains (pentan-2-yl) may reduce aqueous solubility vs. cyclic ethers (oxolan-2-yl) .
- Synthetic Accessibility : Multi-component cyclization (e.g., microwave-assisted reactions ) is efficient for pyrazole cores, but steric hindrance from pentan-2-yl may complicate purification .
Q & A
Q. What are the established synthetic routes for 4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
A multi-step synthesis approach is commonly employed, starting with condensation reactions of substituted alcohols or aldehydes to form the pyrazole core. For example, methoxy and fluorine analogs of structurally similar pyrazoles are synthesized via 1,5-diarylpyrazole templates, with key steps including cyclization using phosphorus oxychloride at elevated temperatures (~120°C) . Optimization of solvent-free conditions or ethanol-based reactions with triethylamine can improve yields, as seen in analogous pyrazole derivatives . Reaction monitoring via TLC and purification via column chromatography are recommended to isolate intermediates.
Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structural integrity of this compound?
1H and 13C NMR are critical for verifying substituent positions and amine functionality. For example, in related 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, the pyrazole ring protons resonate at δ 6.0–7.5 ppm, while alkyl substituents (e.g., pentan-2-yl) show characteristic splitting patterns in δ 1.0–2.5 ppm . IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1600 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Antibacterial screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) is standard. For example, pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione analogs showed activity at MICs of 8–32 µg/mL . Cytotoxicity assays (e.g., MTT on cancer cell lines) and tubulin polymerization inhibition (for antimitotic activity) are also applicable, as demonstrated for diarylpyrazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
Systematic substitution at the pyrazole 3- and 5-positions is key. For instance:
- 3-position : Bulky groups (e.g., pentan-2-yl) enhance lipophilicity, improving membrane permeability .
- 5-position : Amine groups facilitate hydrogen bonding with biological targets, as seen in 1,2,4-triazol-5-amine analogs with IC50 values <1 µM in kinase assays .
Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or bacterial enzymes .
Q. What analytical techniques resolve contradictions in reported biological data?
- Heterogeneity in assay protocols : Standardize conditions (e.g., pH, serum content) across studies. For example, discrepancies in MIC values for pyrazole derivatives may arise from variations in bacterial inoculum size .
- Metabolic stability : Use LC-MS to identify degradation products in simulated gastric fluid or liver microsomes, which may explain reduced in vivo efficacy despite strong in vitro activity .
Q. What computational methods predict physicochemical properties relevant to drug design?
- LogP : Software like ChemAxon calculates logP (~3.5 for this compound), correlating with blood-brain barrier permeability.
- pKa : The 5-amine group (predicted pKa ~8.5) influences solubility and protonation state under physiological conditions .
- ADMET : Tools like SwissADME assess metabolic liabilities (e.g., CYP450 inhibition) .
Methodological Considerations
Q. How to address low yields in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
